2-Bromo-6-methylbenzenethiol
Overview
Description
2-Bromo-6-methylbenzenethiol is an organic compound with the molecular formula C7H7BrS. It is a derivative of benzenethiol, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the sixth position.
Mechanism of Action
Target of Action
It’s known that benzylic halides, which are structurally similar to 2-bromo-6-methylbenzenethiol, typically react via an sn1 or sn2 pathway . The reaction pathway depends on the degree of substitution at the benzylic position .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the molecular structure. For instance, in a free radical reaction, a bromine atom can be lost, leaving behind a radical that can interact with other molecules . This interaction can lead to the formation of new compounds, such as succinimide .
Biochemical Pathways
It’s known that reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s predicted boiling point is 2469±280 °C, and its predicted density is 1509±006 g/cm3 . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets and the subsequent changes in biochemical pathways. For instance, the formation of new compounds like succinimide can have various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the rate of reaction can be affected by factors such as temperature and the presence of other molecules . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylbenzenethiol typically involves the bromination of 6-methylbenzenethiol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methylbenzenethiol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The bromine atom can be reduced to form 6-methylbenzenethiol.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate (NaSR) or potassium amide (KNH2) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of various substituted benzenethiols.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of 6-methylbenzenethiol.
Scientific Research Applications
2-Bromo-6-methylbenzenethiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Bromo-4-methylbenzenethiol
- 2-Bromo-6-ethylbenzenethiol
- 2-Chloro-6-methylbenzenethiol
Comparison: 2-Bromo-6-methylbenzenethiol is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This positioning influences its chemical reactivity and physical properties.
Properties
IUPAC Name |
2-bromo-6-methylbenzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMGTPAJFVXXFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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